methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride
Description
Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride is a benzoate ester derivative featuring an aminomethyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring, with a hydrochloride salt counterion. It is cataloged under identifiers such as OT-8424 (Combi-Blocks) with a purity of 95% .
Properties
CAS No. |
1809064-98-9 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
FVEOCJVPPYVOOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 4-methoxybenzoate to form methyl 3-nitro-4-methoxybenzoate. This intermediate is then reduced to methyl 3-(aminomethyl)-4-methoxybenzoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride has diverse applications across various scientific domains:
Organic Chemistry
- Intermediate in Synthesis : The compound is widely used as an intermediate for synthesizing more complex organic molecules. Its unique functional groups make it suitable for various chemical transformations, including oxidation and substitution reactions .
Biological Research
- Biological Interactions : Studies indicate that this compound interacts with biological macromolecules, potentially influencing their structure and function. Its aminomethyl group can form hydrogen bonds, while the methoxy group may engage in hydrophobic interactions .
- Neuroprotective Properties : Recent research has highlighted its neuroprotective effects, suggesting that it may protect neuronal cells from oxidative stress and other forms of damage. This property positions it as a candidate for therapeutic applications in neurodegenerative diseases .
Pharmaceutical Applications
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its derivatives are being explored for developing antibiotics based on quinoline and indole frameworks .
- Therapeutic Potential : The compound's unique structure allows it to be studied for various therapeutic properties, including anticancer activity and inhibition of specific enzymes such as MAO-B .
Case Study 1: Neuroprotective Effects
A study published in PMC examined the neuroprotective effects of this compound. The results demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed promising results against various bacterial strains. The study emphasized its role as a precursor in developing novel antibiotics, showcasing its importance in pharmaceutical research .
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride with analogous benzoate esters and related derivatives, focusing on structural features, synthesis, and applications.
Structural Analogues
Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl)
- Structure: A diethylaminoethyl ester with a 3-amino-2-butyloxybenzoate core.
- Key Differences: The butyloxy substituent and diethylaminoethyl group enhance lipophilicity compared to the smaller aminomethyl and methoxy groups in the target compound. This difference may influence bioavailability and metabolic stability in pharmacological contexts .
(R)- and (S)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride (CAS 1236353-78-8, 1391439-19-2)
- Structure: Enantiomeric forms with a chiral aminoethyl group at the 3-position.
- The aminomethyl group in the target compound lacks this stereochemical variability, simplifying synthesis but limiting enantiomer-specific applications .
Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)
- Structure: Features methoxy groups at both 4- and 5-positions, alongside an amino group at the 2-position.
- The target compound’s single methoxy group may offer a balance between steric hindrance and electronic effects .
Functional Group Comparisons
- Aminomethyl vs. Aminoethyl: Compounds like methyl 3-[4-(aminomethyl)phenyl]propionate hydrochloride (CAS 109-83-1) highlight the impact of chain length. The aminomethyl group in the target compound may confer higher solubility in polar solvents compared to bulkier aminoethyl derivatives .
- Methoxy vs. Halogen Substituents: Methyl 2-amino-5-fluorobenzoate (CAS 319-24-4) demonstrates how electronegative substituents (e.g., fluorine) can alter electronic properties. The methoxy group in the target compound provides electron-donating effects, which stabilize the aromatic ring but reduce electrophilic reactivity compared to halogens .
Physicochemical Properties
Biological Activity
Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group (-OCH₃) and an aminomethyl group (-CH₂NH₂) attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 229.67 g/mol. The presence of these functional groups enhances its interaction with biological targets, suggesting potential pharmacological applications.
The mechanism of action for this compound involves several pathways:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The methoxy group participates in hydrophobic interactions, further modulating the compound's activity.
- Target Interaction : Research indicates that this compound may interact with specific molecular targets related to various diseases, including cancer and inflammation .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in the regulation of gene expression related to cancer cell proliferation. In particular, selective HDAC8 inhibition has been correlated with reduced tumor growth in neuroblastoma models .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. Its structural similarity to other known anti-inflammatory agents suggests it may effectively inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains, supporting its potential use in developing new antibiotics.
Research Findings and Case Studies
Q & A
What are the optimal synthetic routes for methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the condensation of 3-(aminomethyl)-4-methoxybenzoic acid with methanol under acid catalysis, followed by hydrochlorination. Key parameters include:
- Temperature control : Maintaining 0–5°C during hydrochlorination minimizes side reactions .
- Inert atmosphere : Nitrogen or argon prevents oxidation of the amine group .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Advanced optimization may employ Design of Experiments (DoE) to assess interactions between variables like pH, solvent ratios, and stirring rates .
How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions during pharmacological assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays (e.g., enzyme kinetics). Stability studies should include:
- pH-dependent degradation profiling : Use HPLC to monitor decomposition at pH 2–8 (simulating physiological conditions) .
- Thermogravimetric analysis (TGA) : Assess stability under storage temperatures (e.g., 4°C vs. 25°C) .
- Lyophilization : Freeze-drying improves long-term stability for stock solutions .
What advanced analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C4, aminomethyl at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 230.0821 for C₁₀H₁₃ClNO₃⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguities, if applicable .
- HPLC-PDA : Detects impurities (<0.1% threshold) using C18 columns and UV detection at 254 nm .
In comparative studies, how do structural modifications of the aminomethyl and methoxy groups affect the compound's biological activity?
Methodological Answer:
- Aminomethyl group : Replace with bulkier substituents (e.g., ethylamino) to study steric effects on receptor binding. Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro IC₅₀ assays .
- Methoxy group : Substitute with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on enzyme inhibition. Comparative kinetic studies (e.g., Lineweaver-Burk plots) quantify changes in inhibition constants (Kᵢ) .
- SAR (Structure-Activity Relationship) : Validate trends via multivariate regression analysis of substituent parameters (e.g., logP, Hammett constants) .
What methodologies are employed to resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to isolate variables .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or systemic biases .
- Orthogonal assays : Cross-validate results via fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) .
How can researchers design experiments to assess the compound's potential as a biochemical probe in enzyme inhibition studies?
Methodological Answer:
- Enzyme kinetics : Determine inhibition mode (competitive/uncompetitive) using Michaelis-Menten plots with varying substrate concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding pockets .
- Selectivity profiling : Screen against a panel of related enzymes (e.g., CYP450 isoforms) to assess off-target effects .
- Cellular assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) to confirm functional inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
